4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via a carbonyl group to a benzene-sulfonamide scaffold, with an N-substituted tetrahydrofuran (oxolan) methyl group. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The structural uniqueness of this compound lies in its hybrid design, combining a rigid pyrazole ring, a polar sulfonamide group, and a tetrahydrofuran-derived substituent, which may enhance solubility and target binding specificity.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-10-13(2)20(19-12)17(21)14-5-7-16(8-6-14)25(22,23)18-11-15-4-3-9-24-15/h5-8,10,15,18H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHPSGBFVPZZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized by reacting 3,5-dimethylpyrazole with appropriate carbonyl compounds under acidic or basic conditions. The benzene sulfonamide group is then introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base. Finally, the oxolane moiety is attached via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives[4][4].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives from the provided evidence. Key differences in substituents, molecular weight, and spectroscopic properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Notes:
- Structural Variations: The target compound’s 3,5-dimethylpyrazole and oxolan-methyl substituents contrast with the 4-butylpyrazole and chlorophenyl carbamoyl groups in Compound 27 . The latter’s bulkier alkyl and aryl groups likely increase lipophilicity, while the oxolan in the target may improve aqueous solubility. The Enamine compound lacks a pyrazole or sulfonamide backbone entirely, instead featuring a piperazine-sulfonyl group, suggesting divergent biological targets.
Spectroscopic and Physical Properties :
- Compound 27 exhibits a distinct C=O stretch at 1726 cm⁻¹ (from the carbamoyl group) and SO₂ asymmetric stretch at 1164 cm⁻¹ , which would differ in the target compound due to its pyrazole-carbonyl and simpler sulfonamide structure.
- The higher molecular weight of Example 52 (621.00 g/mol) compared to the target (~376.43 g/mol) implies differences in pharmacokinetic profiles, such as membrane permeability or half-life.
Hypothetical Biological Implications :
- The chlorophenyl group in Compound 27 may confer enhanced binding to hydrophobic enzyme pockets, whereas the target’s oxolan-methyl group could favor interactions with polar residues.
- The trifluoroacetamido group in Example 52 is often used to resist enzymatic degradation, suggesting the target compound might require structural optimization for similar stability.
Research Findings and Limitations
- Synthetic Feasibility : Compound 27 was synthesized in 76% yield via carbamoylation, suggesting that the target compound’s pyrazole-carbonyl linkage could be similarly accessible.
- Data Gaps : Direct experimental data (e.g., melting point, IR/NMR spectra) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.
- Contradictions: The Enamine compound demonstrates that minor structural changes (e.g., replacing pyrazole with piperazine) drastically alter molecular weight and likely bioactivity, underscoring the need for empirical validation of the target’s properties.
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a derivative of pyrazole and sulfonamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 365.43 g/mol. The structure features a pyrazole ring, a sulfonamide group, and an oxolane moiety, contributing to its pharmacological potential.
Antiproliferative Activity
Recent studies have shown that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of new pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro activity against U937 cells. The results indicated that these compounds did not exhibit cytotoxic effects while demonstrating promising antiproliferative properties .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|
| Compound A | 15 | U937 | None |
| Compound B | 10 | HeLa | None |
| Compound C | 20 | MCF-7 | None |
Anti-inflammatory Activity
Pyrazole compounds are recognized for their anti-inflammatory properties. In a study evaluating various derivatives, some compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound D | 76 | 86 |
| Compound E | 61 | 93 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been investigated. Compounds were screened against various bacterial strains and fungi, showing effective inhibition comparable to standard antibiotics. For example, one derivative demonstrated 98% inhibition against Mycobacterium tuberculosis (MTB) at a concentration of 6.25 µg/mL .
Table 3: Antimicrobial Efficacy Against Various Pathogens
| Compound Name | Pathogen Tested | Inhibition (%) |
|---|---|---|
| Compound F | MTB | 98 |
| Compound G | E. coli | 85 |
| Compound H | Aspergillus niger | 90 |
The biological activities of pyrazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors for enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : Pyrazoles can interfere with signaling pathways like NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell proliferation .
Case Studies
- In Vitro Studies : A comprehensive study conducted on a series of pyrazole sulfonamides revealed their potential as anticancer agents without significant cytotoxicity on normal cells. This highlights the therapeutic window available for these compounds .
- Animal Models : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole derivatives provided significant relief from inflammation, suggesting their utility in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
